molecular formula C13H14N4O2S B2355381 N'-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide CAS No. 400081-36-9

N'-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide

Cat. No.: B2355381
CAS No.: 400081-36-9
M. Wt: 290.34
InChI Key: NRSJQWQIBDGUKF-OQLLNIDSSA-N
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Description

N’-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide is a complex organic compound characterized by the presence of a pyrrolidine ring, a thiazole ring, and a furohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide typically involves the condensation of 2-furohydrazide with an appropriate thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N’-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, share structural similarities.

    Thiazole derivatives: Compounds with the thiazole ring, such as thiazolidines and thiazolines, exhibit similar chemical properties.

    Furohydrazide derivatives: Compounds with the furohydrazide moiety, such as furazolidone and furaltadone, have related structures.

Uniqueness

N’-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide is unique due to the combination of its three distinct functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(E)-(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methylideneamino]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c18-12(11-4-3-7-19-11)16-15-9-10-8-14-13(20-10)17-5-1-2-6-17/h3-4,7-9H,1-2,5-6H2,(H,16,18)/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSJQWQIBDGUKF-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(S2)C=NNC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=NC=C(S2)/C=N/NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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